molecular formula C20H18N2O3S B6096271 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide

3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide

Cat. No.: B6096271
M. Wt: 366.4 g/mol
InChI Key: KXZSTLNFVIOBTQ-LGMDPLHJSA-N
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Description

3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide typically involves the condensation of 5-benzylidene-2,4-dioxo-thiazolidine with N-m-tolyl-propionamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics.

    Medicine: Shows promise as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-propionic acid
  • 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl-2-chloro-acetamide

Uniqueness

Compared to similar compounds, 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide exhibits unique properties due to the presence of the N-m-tolyl group, which enhances its lipophilicity and improves its ability to penetrate cell membranes. This structural modification also contributes to its higher potency and selectivity towards specific molecular targets, making it a more effective therapeutic agent.

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-14-6-5-9-16(12-14)21-18(23)10-11-22-19(24)17(26-20(22)25)13-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSTLNFVIOBTQ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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